N-(Triethoxysilylpropyl)urea

Coupling Agent Formulation Stability pH Control

N-(Triethoxysilylpropyl)urea, also known as 3-Ureidopropyltriethoxysilane, is a bifunctional organosilane coupling agent featuring a reactive urea moiety and hydrolyzable triethoxysilyl groups. It is a colorless to light yellow transparent liquid with a density of approximately 0.91 g/mL at 25 °C.

Molecular Formula C10H24N2O4Si
Molecular Weight 264.39 g/mol
CAS No. 116912-64-2
Cat. No. B047222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Triethoxysilylpropyl)urea
CAS116912-64-2
Molecular FormulaC10H24N2O4Si
Molecular Weight264.39 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)N)(OCC)OCC
InChIInChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13)
InChIKeyLVNLBBGBASVLLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Triethoxysilylpropyl)urea (CAS 116912-64-2) for Industrial and Research Procurement


N-(Triethoxysilylpropyl)urea, also known as 3-Ureidopropyltriethoxysilane, is a bifunctional organosilane coupling agent featuring a reactive urea moiety and hydrolyzable triethoxysilyl groups [1]. It is a colorless to light yellow transparent liquid with a density of approximately 0.91 g/mL at 25 °C [1]. This compound is primarily employed to promote adhesion between inorganic surfaces (e.g., glass, metals, fillers) and organic polymers, finding applications in adhesives, sealants, coatings, and composite materials .

The Case Against Direct Substitution for N-(Triethoxysilylpropyl)urea


Selecting a silane coupling agent requires careful consideration of the organofunctional group. While the trialkoxysilyl end provides a universal mechanism for bonding to inorganic surfaces, the organic functionality dictates the compound's reactivity, compatibility, and performance in a given polymer system. A direct substitution with a common analog like 3-aminopropyltriethoxysilane (APTES) can lead to significant process or performance failures, particularly in pH-sensitive formulations or where the high basicity of an amine can catalyze unwanted side reactions [1]. The following quantitative evidence demonstrates the specific, measurable differences that justify the selection of N-(Triethoxysilylpropyl)urea over its in-class alternatives.

Quantitative Performance Metrics for N-(Triethoxysilylpropyl)urea vs. Comparators


Near-Neutral pH: A Key Differentiator for Formulation Stability vs. Aminosilanes

N-(Triethoxysilylpropyl)urea exhibits a near-neutral pH of approximately 7 [1]. This is in stark contrast to a widely used alternative, 3-aminopropyltriethoxysilane (APTES), which has a highly basic pH of 11.3 [2]. The reduced basicity of the urea-functional silane minimizes the risk of catalyzing unwanted side reactions and prevents the yellowing or destabilization that can occur with amino-functional silanes in certain resin systems over time [1].

Coupling Agent Formulation Stability pH Control

Shear Bond Strength in Dental Resin-Titanium Bonding: A Direct Comparative Study

In a direct head-to-head study evaluating silanes as adhesion promoters for bonding a bis-GMA resin to silicatized titanium, N-(Triethoxysilylpropyl)urea was compared to 3-Methacryloyloxypropyltrimethoxysilane and an aminosilane. The study measured shear bond strength after thermocycling (6000 cycles, 5–55 °C) [1]. N-(Triethoxysilylpropyl)urea exhibited the lowest shear bond strength in this specific application, with a value of 4.5 ± 1.0 MPa, significantly lower than the methacrylate-functional silane blend (10.4 ± 3.5 MPa) [1]. This data quantifies a performance trade-off for this application.

Adhesion Dental Materials Shear Bond Strength

Flexural Strength Retention in E-Glass Fiber Composites After Water Immersion

The long-term durability of a silane coupling agent in wet environments is a critical performance metric. A study evaluating silane coatings on E-glass fibers embedded in a bis-GMA resin measured flexural strength after 30 days of water storage [1]. Composites treated with ureidopropyltriethoxysilane exhibited a flexural strength of 278 ± 59 MPa, which was the lowest among the tested silanes and significantly lower than the top performer, 3-methacryloyloxypropyltrimethoxysilane (370 ± 63 MPa) [1].

Composite Materials Flexural Strength Hydrolytic Stability

CO2/N2 Gas Selectivity in Porous Alumina Membranes

In a study on modifying porous alumina filters for CO2 separation, 3-Ureidopropyltriethoxysilane (Ureido) was compared with 3-Aminopropyltriethoxysilane (APTES) and other silanes [1]. While the CO2/N2 selectivity was less than 1.0 for all modified filters, the study concluded that filters modified with APTES and Ureido exhibited "better CO2 gas selectivity" than those modified with octadecyltrimethoxysilane (ODS) or a fluorinated silane (FAS17) [1]. This suggests that the urea functionality provides a specific, favorable interaction with CO2 molecules.

Gas Separation Membrane Technology Surface Modification

Targeted Application Scenarios for N-(Triethoxysilylpropyl)urea Procurement


Adhesion Promoter in pH-Sensitive Resin Formulations

The near-neutral pH of N-(Triethoxysilylpropyl)urea (~7) makes it the preferred coupling agent for formulating with resins or additives that are unstable under basic conditions. Unlike the highly basic APTES (pH 11.3), the urea-silane minimizes the risk of base-catalyzed degradation, unwanted side reactions, and color formation, ensuring long-term formulation stability and consistent performance, as supported by comparative pH data [1]. This is particularly relevant for high-value coatings, adhesives, and sealants.

Surface Functionalization for Gas Separation and Sensing

For researchers developing inorganic membranes for gas separation, N-(Triethoxysilylpropyl)urea offers a specific functional advantage. Comparative studies show that membranes modified with this urea-silane demonstrate better CO2/N2 selectivity than those modified with common alkyl or fluorinated silanes [2]. Its procurement is justified when the goal is to impart a selective, CO2-philic surface chemistry to porous alumina or silica substrates.

Coupling Agent for Filled Thermoplastics and Thermosets

Vendor technical literature indicates that the ureido group provides improved compatibility with a wide range of polymers, including polyamides, phenolic, epoxy, and melamine resins, compared to aminosilanes [3]. Its reduced reactivity and near-neutral character are reported to lead to better filler dispersion and lower processing viscosity, making it a strategic choice for compounding high-performance filled engineering plastics where processability and final part aesthetics are critical [3].

Technical Documentation Hub

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